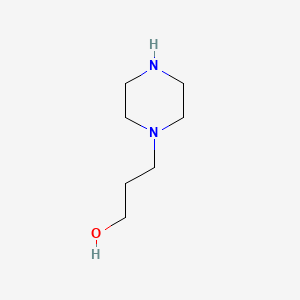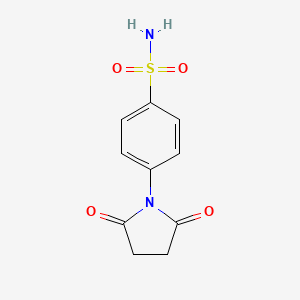
2-Chloro-3-hydrazinylpyrazine
Descripción general
Descripción
2-Chloro-3-hydrazinylpyrazine is a chemical compound with the molecular formula C4H5ClN4 . It is also known as 3-Chloro-2(H)-pyrazinone hydrazone .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in the literature . The compounds were designed, synthesized, and biologically evaluated as potential multifunctional anti-Alzheimer’s disease agents .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques . Theoretical NMR data were computed in chloroform using the gauge including atomic orbitals (GIAO) approach at the GIAO-DFT/B3LYP/6-31G(d,p), while UV spectra energies were computed with TD–DFT method .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 144.56 g/mol . The compound has a predicted density of 1.63±0.1 g/cm3, a predicted boiling point of 271.0±23.0 °C .
Aplicaciones Científicas De Investigación
Facilitating Synthesis of Derivatives
2-Chloro-3-hydrazinylpyrazine is used in the synthesis of diverse pyrazine derivatives. It is particularly valuable in creating 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives using chloramine T trihydrate. This method allows access to new synthetic scaffolds and enables further chemical diversification through Suzuki–Miyaura and Sonogashira cross-coupling reactions (Mal et al., 2015).
In Nucleophilic Substitution Reactions
This compound reacts with primary and secondary aliphatic amines, as well as heterocyclic amines, in nucleophilic substitution reactions. This leads to the formation of various 2-aminopyridines, showcasing its versatility in creating a range of chemical structures (Bomika et al., 1976).
Physicochemical and Antimicrobial Properties
Research on 2-chloro-3-hydrazinopyrazine explores its interaction with DNA and its physicochemical properties. It shows a high affinity to DNA and does not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications. The hydrophilic nature of 2-chloro-3-hydrazinopyrazine also has been characterized, further understanding its behavior in aqueous solutions (Mech-Warda et al., 2022).
Application in Anticancer Agents
There's research on the use of derivatives formed from this compound for potential application in cancer treatment. Specifically, certain analogs have shown impressive activity against leukemia in both in vitro and in vivo settings (Capps et al., 1992).
Role in Tuberculostatic Activity
The compound has been used in the synthesis of potentially tuberculostatic pyrazine derivatives. Its transformation through various chemical reactions has led to the creation of compounds with notable tuberculostatic activity (Foks et al., 2005).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that the compound has been evaluated for its potential as an acetylcholinesterase inhibitor , which suggests it may have an impact on cholinergic neurotransmission.
Result of Action
Some studies suggest that it may have potential as an acetylcholinesterase inhibitor, which could have implications for conditions like alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-hydrazinylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with acetylcholinesterase, where derivatives of this compound have been shown to inhibit the enzyme’s activity . This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase acetylcholine levels in the brain. Additionally, this compound has been found to bind to DNA, indicating its potential use in genetic and molecular biology research .
Cellular Effects
This compound affects various types of cells and cellular processes. In studies involving PC12 cells, derivatives of this compound have demonstrated neuroprotective effects by reducing tau hyperphosphorylation and increasing the expression of heat shock proteins . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying neurodegenerative diseases and cellular stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This binding interaction is essential for its neuroprotective effects. Additionally, this compound can form hydrazones with aldehydes and ketones, which may contribute to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties. At higher doses, it may cause toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s efficacy and safety profile. Understanding these pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, which can influence its biological activity. Studying the transport and distribution mechanisms of this compound can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(3-chloropyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGNIKJWZNTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313546 | |
| Record name | 2-chloro-3-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63286-28-2 | |
| Record name | 63286-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-hydrazinopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














